8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Description
8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties
Properties
CAS No. |
2742660-58-6 |
|---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminobenzophenone derivative with a suitable alkylating agent, followed by cyclization and subsequent purification steps.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow methods can enhance reaction control, reduce waste, and improve overall yield. For example, the use of microreactors and automated systems can facilitate the large-scale synthesis of benzodiazepine derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It serves as a model compound for understanding the mechanisms of benzodiazepine action.
Medicine: Medically, benzodiazepine derivatives are explored for their potential therapeutic effects. This compound may be investigated for its anxiolytic, sedative, or anticonvulsant properties, contributing to the development of new treatments for neurological disorders.
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness: 8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique due to its specific methyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation may result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
